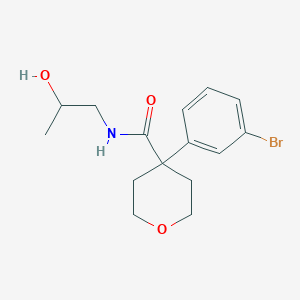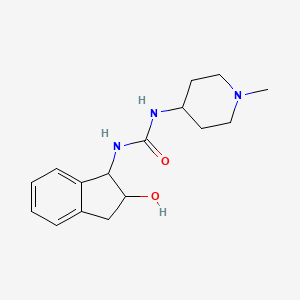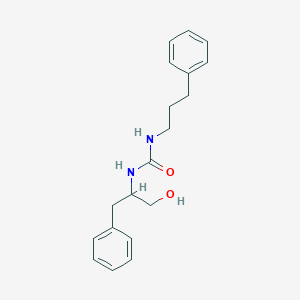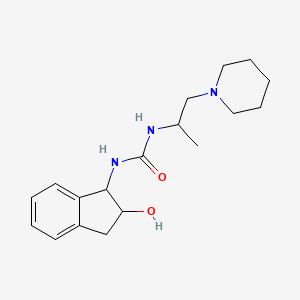
4-(3-bromophenyl)-N-(2-hydroxypropyl)oxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-bromophenyl)-N-(2-hydroxypropyl)oxane-4-carboxamide, also known as BHPC, is a chemical compound that belongs to the oxane family. It is a white crystalline powder that has a molecular weight of 327.21 g/mol. BHPC has been the subject of scientific research due to its potential applications in various fields, including medicine and agriculture.
Mécanisme D'action
The exact mechanism of action of 4-(3-bromophenyl)-N-(2-hydroxypropyl)oxane-4-carboxamide is not fully understood. However, it has been hypothesized that this compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound may also inhibit the growth of bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to induce the expression of certain genes that are involved in apoptosis, cell cycle regulation, and DNA repair. This compound has also been found to inhibit the activity of certain enzymes, including topoisomerase II and III.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(3-bromophenyl)-N-(2-hydroxypropyl)oxane-4-carboxamide is its potential as a novel anticancer and antimicrobial agent. However, there are also some limitations to using this compound in lab experiments. For example, this compound may have low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, further studies are needed to fully understand the safety and efficacy of this compound in humans.
Orientations Futures
There are several future directions for research on 4-(3-bromophenyl)-N-(2-hydroxypropyl)oxane-4-carboxamide. One area of interest is the development of novel formulations of this compound that can improve its solubility and bioavailability. Another area of interest is the investigation of the potential synergistic effects of this compound when used in combination with other anticancer or antimicrobial agents. Finally, further studies are needed to fully understand the mechanisms of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
4-(3-bromophenyl)-N-(2-hydroxypropyl)oxane-4-carboxamide can be synthesized using a variety of methods, including the reaction of 3-bromobenzoyl chloride with 2-hydroxypropylamine, followed by the reaction with oxalyl chloride. Another method involves the reaction of 3-bromobenzoyl chloride with 2-hydroxypropylamine, followed by the reaction with oxalic acid dihydrate.
Applications De Recherche Scientifique
4-(3-bromophenyl)-N-(2-hydroxypropyl)oxane-4-carboxamide has been studied extensively for its potential applications in the field of medicine. It has been shown to have antitumor activity against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. This compound has also been found to have antimicrobial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
4-(3-bromophenyl)-N-(2-hydroxypropyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3/c1-11(18)10-17-14(19)15(5-7-20-8-6-15)12-3-2-4-13(16)9-12/h2-4,9,11,18H,5-8,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZHDVLGEUNVNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1(CCOCC1)C2=CC(=CC=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B6639459.png)
![1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea](/img/structure/B6639470.png)


![1-[(5-Bromofuran-2-yl)methyl-methylamino]-3-phenoxypropan-2-ol](/img/structure/B6639483.png)
![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[1-(2-methylphenyl)ethyl]urea](/img/structure/B6639484.png)


![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]urea](/img/structure/B6639506.png)
![3-(hydroxymethyl)-N-[(1-phenylpyrazol-4-yl)methyl]piperidine-1-carboxamide](/img/structure/B6639511.png)
![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(5-methylthiophen-2-yl)methyl]urea](/img/structure/B6639514.png)
![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[3-(trifluoromethyl)cyclohexyl]urea](/img/structure/B6639516.png)
![4-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6639529.png)
